

# An In-depth Technical Guide on 1-(4-Methylphenyl)-2-phenylethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(4-Methylphenyl)-2-phenylethanone

**Cat. No.:** B015197

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## Abstract

This technical guide provides a comprehensive overview of **1-(4-Methylphenyl)-2-phenylethanone**, a diarylethanone of interest in synthetic and medicinal chemistry. This document details the primary synthetic route via Friedel-Crafts acylation, compiles its known physicochemical properties, and explores potential biological activities based on structurally related compounds. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support further research and development efforts.

## Introduction

**1-(4-Methylphenyl)-2-phenylethanone**, also known as 2-phenyl-1-(p-tolyl)ethanone, belongs to the diarylethanone class of organic compounds. Its structure, featuring two aromatic rings separated by a keto-ethyl bridge, makes it a valuable scaffold in organic synthesis and a potential candidate for biological investigation. The historical foundation for the synthesis of such aromatic ketones lies in the Friedel-Crafts acylation, a cornerstone of organic chemistry developed in 1877.<sup>[1][2][3]</sup> This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Methylphenyl)-2-phenylethanone** is presented in Table 1. While some data points are readily available, others, such as boiling point and density, are not consistently reported in the literature.[\[4\]](#)[\[5\]](#)

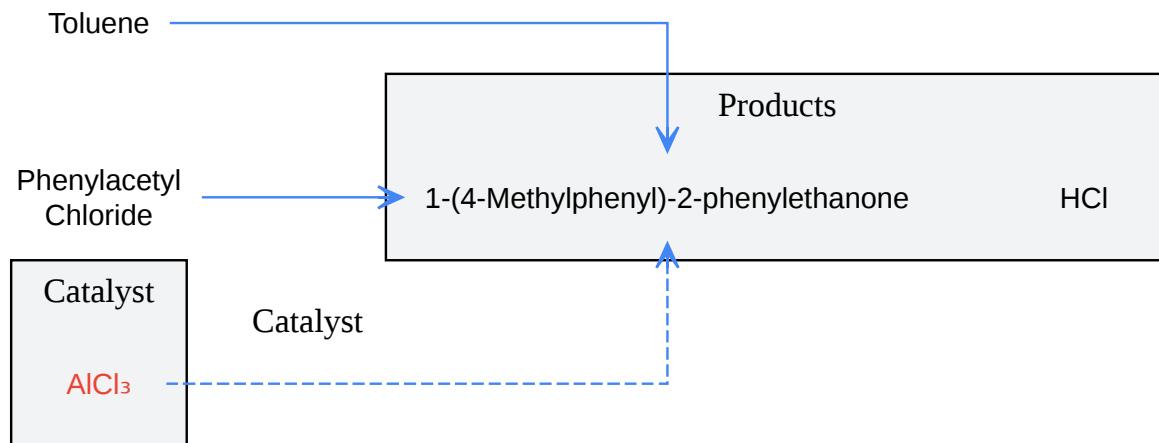
Table 1: Physicochemical Properties of **1-(4-Methylphenyl)-2-phenylethanone**

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O	<a href="#">[4]</a>
Molecular Weight	210.27 g/mol	<a href="#">[5]</a>
CAS Number	2001-28-7	<a href="#">[4]</a>
Melting Point	108-110 °C	<a href="#">[6]</a>
Boiling Point	Not available	<a href="#">[4]</a> <a href="#">[6]</a>
Density	Not available	<a href="#">[4]</a>
Appearance	White solid (presumed)	Inferred
Solubility	Soluble in organic solvents like DMSO	<a href="#">[7]</a>

## Synthesis

The primary method for the synthesis of **1-(4-Methylphenyl)-2-phenylethanone** is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Reaction Scheme



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Caption: Friedel-Crafts Acylation for the Synthesis of **1-(4-Methylphenyl)-2-phenylethanone**.

## Experimental Protocol

The following is a detailed protocol for the synthesis of **1-(4-Methylphenyl)-2-phenylethanone** based on established Friedel-Crafts acylation procedures.[1][8][9][10]

Materials:

- Toluene (C<sub>7</sub>H<sub>8</sub>)
- Phenylacetyl chloride (C<sub>8</sub>H<sub>7</sub>ClO)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Ice

**Equipment:**

- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum filtration
- Beakers and Erlenmeyer flasks

**Procedure:**

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.
- Formation of Acylium Ion: Dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the phenylacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.
- Acylation: After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

- Reaction Progression: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours.
- Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **1-(4-Methylphenyl)-2-phenylethanone**.

## Compound Characterization

The synthesized **1-(4-Methylphenyl)-2-phenylethanone** should be characterized using standard analytical techniques to confirm its identity and purity. While a complete set of spectra for this specific compound is not readily available in public databases, data from its isomer, 2-phenylacetophenone, and related structures can be used for comparison.[\[7\]](#)

Table 2: Expected Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm), methylene protons (singlet, ~4.2 ppm), methyl protons (singlet, ~2.4 ppm)
<sup>13</sup> C NMR	Carbonyl carbon (~197 ppm), aromatic carbons (~125-145 ppm), methylene carbon (~45 ppm), methyl carbon (~21 ppm)
IR Spectroscopy	C=O stretch (~1680 cm <sup>-1</sup> ), aromatic C-H stretches (~3000-3100 cm <sup>-1</sup> ), C-H bends
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z = 210.10

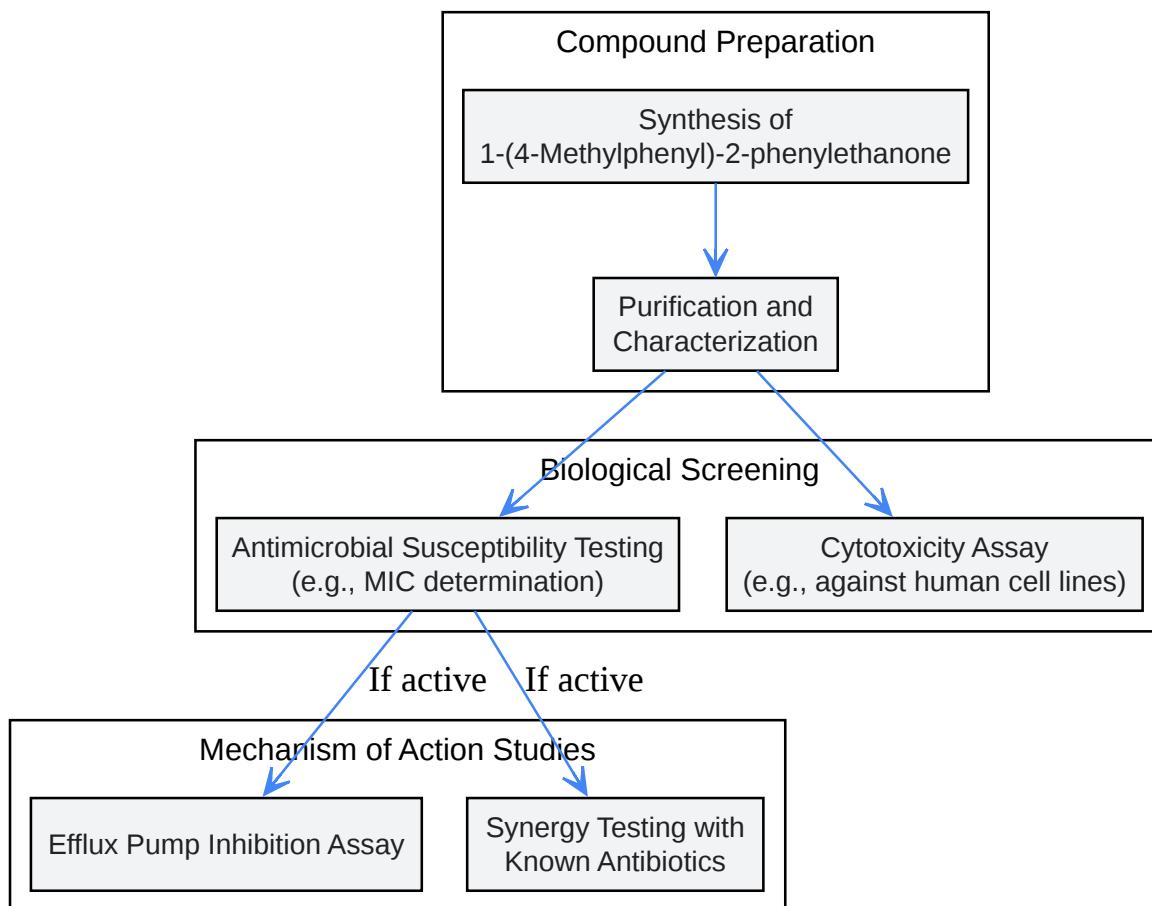
## Potential Biological Activity

While there is no specific data on the biological activity of **1-(4-Methylphenyl)-2-phenylethanone**, its structural isomer, 2-phenylacetophenone, has demonstrated antibacterial properties.<sup>[7]</sup> This suggests that **1-(4-Methylphenyl)-2-phenylethanone** may also possess antimicrobial activity.

A study on 2-phenylacetophenone revealed its activity against *Bacillus subtilis*, *Mycobacterium smegmatis*, and *Mycobacterium aurum*, with Minimum Inhibitory Concentrations (MICs) of 500 µg/mL.<sup>[7]</sup> The compound was also shown to inhibit biofilm formation in *M. smegmatis*.<sup>[7]</sup> The proposed mechanism for related compounds involves the inhibition of bacterial efflux pumps, which can lead to synergism with other antimicrobial agents.<sup>[7]</sup>

## Proposed Experimental Workflow for Biological Screening

The following workflow is proposed for the initial biological screening of **1-(4-Methylphenyl)-2-phenylethanone**.



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Caption: Proposed experimental workflow for the biological evaluation of **1-(4-Methylphenyl)-2-phenylethanone**.

## Conclusion

**1-(4-Methylphenyl)-2-phenylethanone** is a readily synthesizable diarylethanone with potential for further investigation in medicinal chemistry. This guide provides the foundational information required for its synthesis, characterization, and initial biological screening. The lack of comprehensive publicly available data highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound. The structural similarity to biologically active isomers suggests that **1-(4-Methylphenyl)-2-phenylethanone** could be a promising lead for the development of new therapeutic agents.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)